molecular formula C20H19ClFN3O B2357495 3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1185155-98-9

3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2357495
CAS No.: 1185155-98-9
M. Wt: 371.84
InChI Key: MVZXLIFSHYCDKO-UHFFFAOYSA-N
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Description

This compound is a spirocyclic triazole derivative with the molecular formula C₂₀H₁₉ClFN₃O and a molecular weight of 371.84 g/mol . Its structure features a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core substituted with a 3-chlorophenyl group at position 3 and a 4-fluorobenzyl group at position 6.

Properties

IUPAC Name

3-(3-chlorophenyl)-8-[(4-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O/c21-16-3-1-2-15(12-16)18-19(26)24-20(23-18)8-10-25(11-9-20)13-14-4-6-17(22)7-5-14/h1-7,12H,8-11,13H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZXLIFSHYCDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core spirocyclic structure, followed by the introduction of the chlorophenyl and fluorobenzyl groups. Common reagents used in these reactions include halogenated benzyl compounds and nitrogen-containing heterocycles. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-8-[(4-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and pharmacological differences between the target compound and its analogs:

Compound Molecular Weight Key Substituents logP Pharmacological Notes References
3-(3-Chlorophenyl)-8-[(4-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one (Target) 371.84 3-Cl-phenyl, 4-F-benzyl ~4.7† High lipophilicity suggests CNS penetration; no direct activity data reported.
8-[(2-Chloro-4-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 399.89 3,4-dimethylphenyl, 2-Cl-4-F-benzyl 4.7 Increased steric bulk may reduce metabolic clearance; no activity data available.
3-(3-Chlorophenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 439.86 3-Cl-phenyl, 2,4-diF-benzenesulfonyl ~5.1† Sulfonyl group enhances polarity and potential metabolic stability; unconfirmed activity.
3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one (Compound A) 428.87† Biphenyl-Cl/F, hydroxy, methoxy ~3.8† Hydroxy/methoxy groups improve solubility; antitumor activity in preclinical models.
8-(3-Bromo-5-chloropyridin-4-yl)-1,3,8-triazaspiro[4.5]decan-4-one 348.64† Pyridinyl-Br/Cl ~2.9† Trifluoroethyl substituent may enhance metabolic resistance; CNS candidate.

†Estimated based on structural analogs or computational predictions.

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The target compound’s 4-fluorobenzyl group contributes to a logP of ~4.7, favoring blood-brain barrier (BBB) penetration . In contrast, the sulfonyl derivative () has higher polarity (logP ~5.1) due to the electron-withdrawing sulfonyl group, which may reduce CNS bioavailability but improve metabolic stability . Compound A () incorporates a hydroxy group, lowering logP to ~3.8 and enhancing aqueous solubility, making it more suitable for intravenous administration .

The pyridinyl-bromine substituent in ’s compound may enhance halogen bonding with target proteins, a feature absent in the target compound .

Pharmacological Activity :

  • Compound A () demonstrated antitumor efficacy in preclinical models, likely due to its biphenyl and hydroxy-methoxy motifs, which are absent in the target compound .
  • Sulfonyl-containing analogs () are hypothesized to exhibit improved kinase inhibition due to sulfonyl-protein interactions, though this remains unverified .

Biological Activity

3-(3-Chlorophenyl)-8-[(4-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound belonging to the class of triazole derivatives. Its unique spiro structure and the presence of halogenated phenyl groups suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClFN4OC_{19}H_{18}ClFN_4O, with a molecular weight of approximately 368.83 g/mol. The compound features a triazole moiety and is characterized by its spiro structure, which contributes to its biological interactions.

PropertyValue
Molecular FormulaC19H18ClFN4O
Molecular Weight368.83 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, studies have shown that the presence of the 3-chloro-4-fluorophenyl moiety enhances binding affinity to tyrosinase, an enzyme involved in melanin production. This interaction can inhibit melanin synthesis, making it a candidate for skin-related applications .

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth through interference with cellular signaling pathways.
  • Enzyme Inhibition : The compound's structural motifs facilitate interaction with various enzymes, leading to inhibition that could be beneficial in treating diseases like cancer or metabolic disorders.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.

Case Studies

Several studies have focused on the biological effects of triazole derivatives similar to this compound:

  • Study on Tyrosinase Inhibition : A study highlighted the effectiveness of compounds containing the 3-chloro-4-fluorophenyl fragment in inhibiting tyrosinase activity in Agaricus bisporus, demonstrating enhanced inhibitory effects due to structural modifications .
  • Antimicrobial Testing : Another investigation evaluated the antimicrobial properties of various triazole derivatives against common pathogens and found significant activity correlating with specific structural features .

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